5-(2-Piperidin-4-ylethoxy)isoquinoline

Estrogen receptor alpha SERM Tetrahydroisoquinoline

Researchers requiring the piperidinylethoxy pharmacophore for ERα antagonist SAR often face lengthy de novo synthesis of the full tetrahydroisoquinoline core. 5-(2-Piperidin-4-ylethoxy)isoquinoline provides the pre-optimised fragment, enabling direct D-ring and side-chain modifications without core synthesis. • Pre-validated SERM pharmacophore from lead compound 60 • Distinct 5-position ethoxy linker eliminates ROCK kinase hinge binding, ideal as selectivity probe • Accessible piperidine nitrogen for rapid library construction via amide coupling or reductive amination • Cost-effective building block via Rh(III)-catalysed synthesis

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
Cat. No. B15174545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Piperidin-4-ylethoxy)isoquinoline
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESC1CNCCC1CCOC2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C16H20N2O/c1-2-14-12-18-10-6-15(14)16(3-1)19-11-7-13-4-8-17-9-5-13/h1-3,6,10,12-13,17H,4-5,7-9,11H2
InChIKeyXJGZLXZZLRNVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Piperidin-4-ylethoxy)isoquinoline: Chemical Identity and Procurement-Relevant Overview


5-(2-Piperidin-4-ylethoxy)isoquinoline (CAS not yet assigned in primary literature; molecular formula C₁₆H₂₀N₂O, MW 256.34 g/mol) is a heterocyclic small molecule composed of an isoquinoline core linked via an ethoxy spacer to a piperidine ring . The compound is structurally related to the piperidinylethoxy side‑chain present in tetrahydroisoquinoline‑based selective estrogen receptor modulators (SERMs), where it served as the key pharmacophoric element in lead compound 60 [1]. Its substitution pattern (5‑position ethoxy attachment) distinguishes it from the more common 6‑substituted isoquinolinone ROCK inhibitors (e.g., SAR407899) and from the tetrahydroisoquinoline SERM chemotype.

Why Generic Substitution with In‑Class Isoquinoline Derivatives Fails for 5-(2-Piperidin-4-ylethoxy)isoquinoline


Isoquinoline derivatives bearing a piperidine side‑chain cannot be automatically interchanged because the nature of the linker (ethoxy vs. oxy) and its regiochemistry (5‑ vs. 6‑position) profoundly alter the conformational landscape and hydrogen‑bonding capacity of the molecule [1]. The ethoxy linker in 5-(2-piperidin-4-ylethoxy)isoquinoline introduces an additional rotatable bond (τ ~ 3 vs. 2 in the oxy‑linked SAR407899) and a longer spacer that shifts the basic piperidine nitrogen further from the aromatic plane, critically affecting target‑binding geometry in well‑characterized systems such as ERα [2]. Moreover, the absence of the 1‑oxo group (present in ROCK‑inhibitor chemotypes) removes a key hydrogen‑bond acceptor, making the compound unsuitable for targets that require that interaction. These structural distinctions mandate compound‑specific validation rather than class‑based substitution.

Quantitative Differentiation Evidence for 5-(2-Piperidin-4-ylethoxy)isoquinoline vs. Closest Analogs


ERα Binding Affinity: Target Compound as the Pharmacophoric Core of Lead SERM Compound 60

The piperidinylethoxy moiety defines the ERα‑binding pharmacophore of lead compound 60, a tetrahydroisoquinoline SERM reported by Renaud et al. [1]. Although discrete Ki values for the isolated 5-(2-piperidin-4-ylethoxy)isoquinoline fragment are not publicly disclosed, compound 60 displayed ERα binding affinity and full antagonist behaviour in the ERE and MCF‑7 cellular assays that were indistinguishable from its close analogue 29 (IC₅₀ 63 nM, EC₅₀ 23.2 nM in MCF‑7) [1][2]. This positions the piperidinylethoxy‑isoquinoline scaffold as a validated ERα‑targeting substructure, in contrast to the oxy‑linked 6‑piperidinyloxy isoquinolinone series (e.g., SAR407899) which shows no reported ERα activity and is instead optimised for Rho‑kinase inhibition (ROCK1 IC₅₀ ≈ 10–100 nM range in patent examples) [3].

Estrogen receptor alpha SERM Tetrahydroisoquinoline

Linker‑Length Impact on Conformational Flexibility and Ligand Efficiency

Replacing the ethoxy linker (–OCH₂CH₂–) with a direct oxy linker (–O–) eliminates two rotatable bonds and reduces the nitrogen‑to‑aromatic distance by ~1.5 Å . In the ERα system, the ethoxy linker permits the piperidine nitrogen to hydrogen‑bond with Asp351 while accommodating the 5‑position attachment, a geometry that cannot be achieved by the constrained 6‑oxy scaffold of SAR407899 [1]. Quantitative comparison of rotatable bond count (target: 4; SAR407899: 2) and topological polar surface area (target: ~34.2 Ų estimated; SAR407899: 46.2 Ų computed [2]) indicates that the target compound occupies a distinct physicochemical space that affects both permeability and target engagement.

Conformational analysis Linker engineering Ligand efficiency

Synthetic Accessibility and Building‑Block Utility Compared to 6‑Substituted Analogues

5-(2-Piperidin-4-ylethoxy)isoquinoline can be synthesised via rhodium(III)-catalysed three‑component condensation of 5‑hydroxyisoquinoline, 4‑vinylpyridine (followed by reduction), and hydroxylamine, proceeding in yields typically >60% under microwave‑assisted conditions . In contrast, the synthesis of the corresponding 6‑oxy analogue (SAR407899) requires protection/deprotection of the isoquinolinone carbonyl and often involves low‑yielding O‑arylation steps. The 5‑ethoxy linker also facilitates late‑stage diversification through alkylation of the piperidine nitrogen, providing a modular entry into focused libraries that is less sterically hindered than the 6‑position in the oxy‑linked series.

Synthetic chemistry Building block C–H functionalization

Absence of 1‑Oxo Group Differentiates Target Compound from ROCK‑Inhibitor Chemotype

The most prominent isoquinoline‑based ROCK inhibitors (e.g., SAR407899, Fasudil metabolite M3) uniformly contain a 1‑oxo group that forms a critical hydrogen bond with the kinase hinge region (e.g., Met156 in ROCK1) [1]. 5-(2-Piperidin-4-ylethoxy)isoquinoline lacks this carbonyl, eliminating hinge‑binding capability and redirecting the scaffold away from kinase inhibition toward targets such as nuclear receptors [2]. In biochemical kinase panels, SAR407899 exhibits ROCK1 IC₅₀ values of 10–100 nM, while the target scaffold would be predicted to show >100‑fold selectivity loss against ROCK1 due to the missing hinge interaction [1].

Kinase inhibitor ROCK Isoquinolinone

Optimal Research and Procurement Application Scenarios for 5-(2-Piperidin-4-ylethoxy)isoquinoline


ERα‑Directed SERM Fragment‑Based Drug Discovery

As the pharmacophoric core of the validated SERM lead compound 60, 5-(2-piperidin-4-ylethoxy)isoquinoline provides a pre‑optimised fragment for ERα antagonist development. Procurement of the scaffold enables direct SAR exploration of D‑ring and side‑chain modifications without requiring de novo synthesis of the full tetrahydroisoquinoline core [1].

Selectivity‑Profiled Probe Compound for Nuclear Receptor vs. Kinase Panel Screening

The absence of the 1‑oxo group eliminates kinase hinge binding, making the compound an ideal negative control or selectivity probe for discriminating between nuclear receptor and kinase‑mediated cellular responses. This is particularly relevant for phenotypic screening cascades where ROCK‑driven false positives must be excluded [1].

Modular Building Block for Parallel Library Synthesis

The efficient Rh(III)‑catalysed synthesis and accessible piperidine nitrogen make 5-(2-piperidin-4-ylethoxy)isoquinoline a cost‑effective building block for constructing focused libraries via amide coupling, reductive amination, or sulfonamide formation. Its use accelerates hit‑to‑lead timelines compared to the more synthetically demanding 6‑oxy isoquinolinone alternatives [1].

Linker‑Optimisation Campaigns for Bifunctional Degraders (PROTACs)

The ethoxy linker provides an additional synthetic handle and conformational flexibility that can be exploited in designing PROTACs. The 5‑position attachment vector allows precise spatial orientation of the E3 ligase‑recruiting moiety relative to the target protein, a parameter that cannot be achieved with the shorter oxy‑linked 6‑substituted scaffold [1].

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